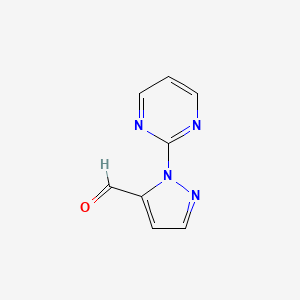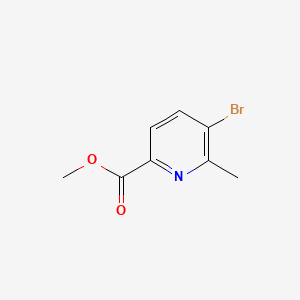
Methyl 5-bromo-6-methylpicolinate
Übersicht
Beschreibung
Methyl 5-bromo-6-methylpicolinate is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 g/mol . The IUPAC name for this compound is methyl 6-bromo-5-methylpyridine-2-carboxylate .
Molecular Structure Analysis
The molecular structure of Methyl 5-bromo-6-methylpicolinate consists of a pyridine ring substituted with a bromine atom and a methyl group . The exact positions of these substituents on the pyridine ring are at the 5th and 6th carbon atoms . The carboxylate functional group is attached to the 2nd carbon atom of the pyridine ring .Physical And Chemical Properties Analysis
Methyl 5-bromo-6-methylpicolinate has several computed properties. It has a molecular weight of 230.06 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 39.2 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolo[2,3-d]pyrimidines : A study by Jiang et al. (2015) demonstrated that a copper/6-methylpicolinic acid catalyzed coupling reaction, involving substituted 5-bromopyrimidin-4-amines, can be used to synthesize pyrrolo[2,3-d]pyrimidines. This method allows the introduction of various functional groups, suggesting the potential of Methyl 5-bromo-6-methylpicolinate in complex chemical syntheses (Jiang et al., 2015).
Preparation of Methyl Pyridinecarboxylates : Research by Deady et al. (1971) described general methods for synthesizing substituted methyl pyridinecarboxylates, including Methyl 5-bromo-6-methylpicolinate. These compounds are prepared from readily available starting materials, indicating the compound's role in versatile chemical synthesis (Deady et al., 1971).
Copper(II) Complexes with Methylpicolinic Acids : Kukovec et al. (2008) studied copper(II) complexes with 6-methylpicolinic acid, which is structurally related to Methyl 5-bromo-6-methylpicolinate. They explored the synthesis, spectroscopic, thermal, and magnetic properties of these complexes, highlighting potential applications in materials science (Kukovec et al., 2008).
Synthesis of Anti-inflammatory and Antimicrobial Compounds : Al-Abdullah et al. (2014) researched the synthesis of compounds with potential anti-inflammatory and antimicrobial activities. They investigated derivatives of 5-(1-adamantyl)-1,2,4-triazoline-3-thione, which could have structural similarities to Methyl 5-bromo-6-methylpicolinate, pointing towards its possible use in medicinal chemistry (Al-Abdullah et al., 2014).
Photochromic Ruthenium DMSO Complexes : Rachford et al. (2006) discussed the synthesis and properties of photochromic ruthenium DMSO complexes involving 6-methyl-2-pyridinecarboxylate, a compound related to Methyl 5-bromo-6-methylpicolinate. Their findings could be relevant for developing light-responsive materials (Rachford et al., 2006).
CJ-14877 Synthesis : Aoyagi et al. (2009) reported the synthesis of CJ-14877, an anti-inflammatory methyl picolinate alkaloid, starting from methyl 5-bromopicolinate, which is structurally related to Methyl 5-bromo-6-methylpicolinate. This research underscores its importance in pharmaceutical synthesis (Aoyagi et al., 2009).
Safety And Hazards
The safety information available indicates that Methyl 5-bromo-6-methylpicolinate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers There are several papers related to Methyl 5-bromo-6-methylpicolinate. For instance, a paper titled “Methyl 5-bromo-6-methylpicolinate” was published in the journal Acta Crystallographica Section E: Structure Reports Online . Another paper discussing the same compound can be found on ResearchGate . These papers might provide more detailed information about the compound.
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGDXUQVBDEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743892 | |
| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-methylpicolinate | |
CAS RN |
1215860-20-0 | |
| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



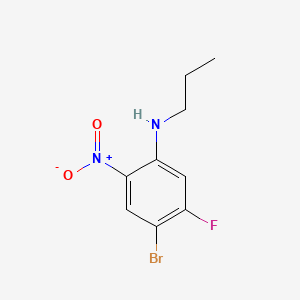
![2H-Pyrrolo[2,3-f]benzothiazole](/img/structure/B594061.png)
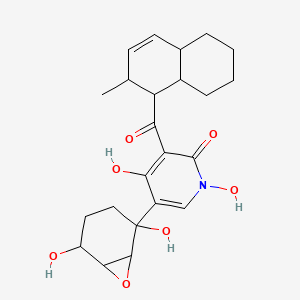
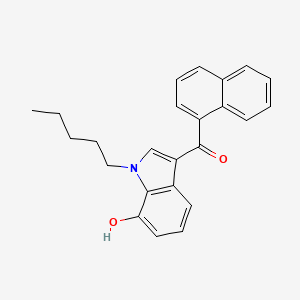
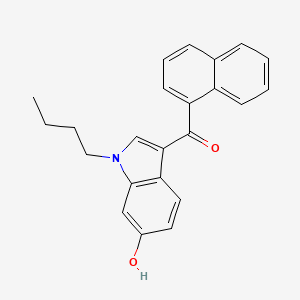
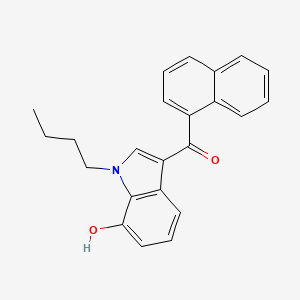
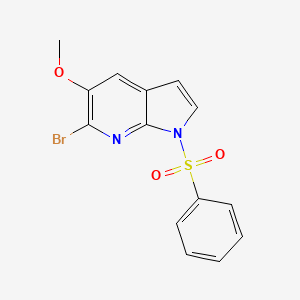
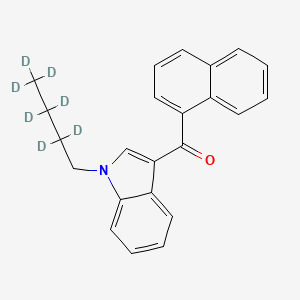
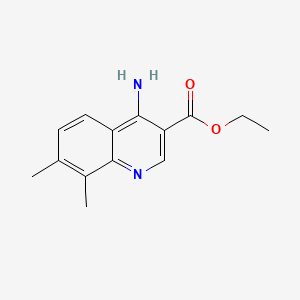
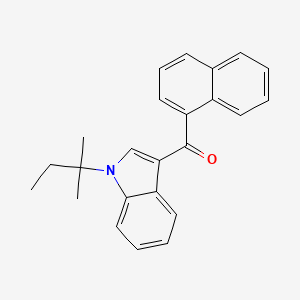
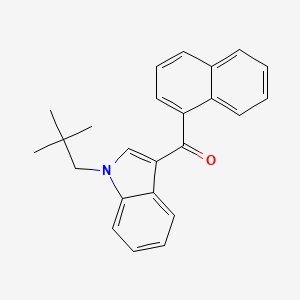
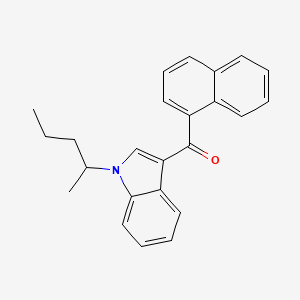
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)
